

An In-Depth Technical Guide to PIM Kinase Inhibition

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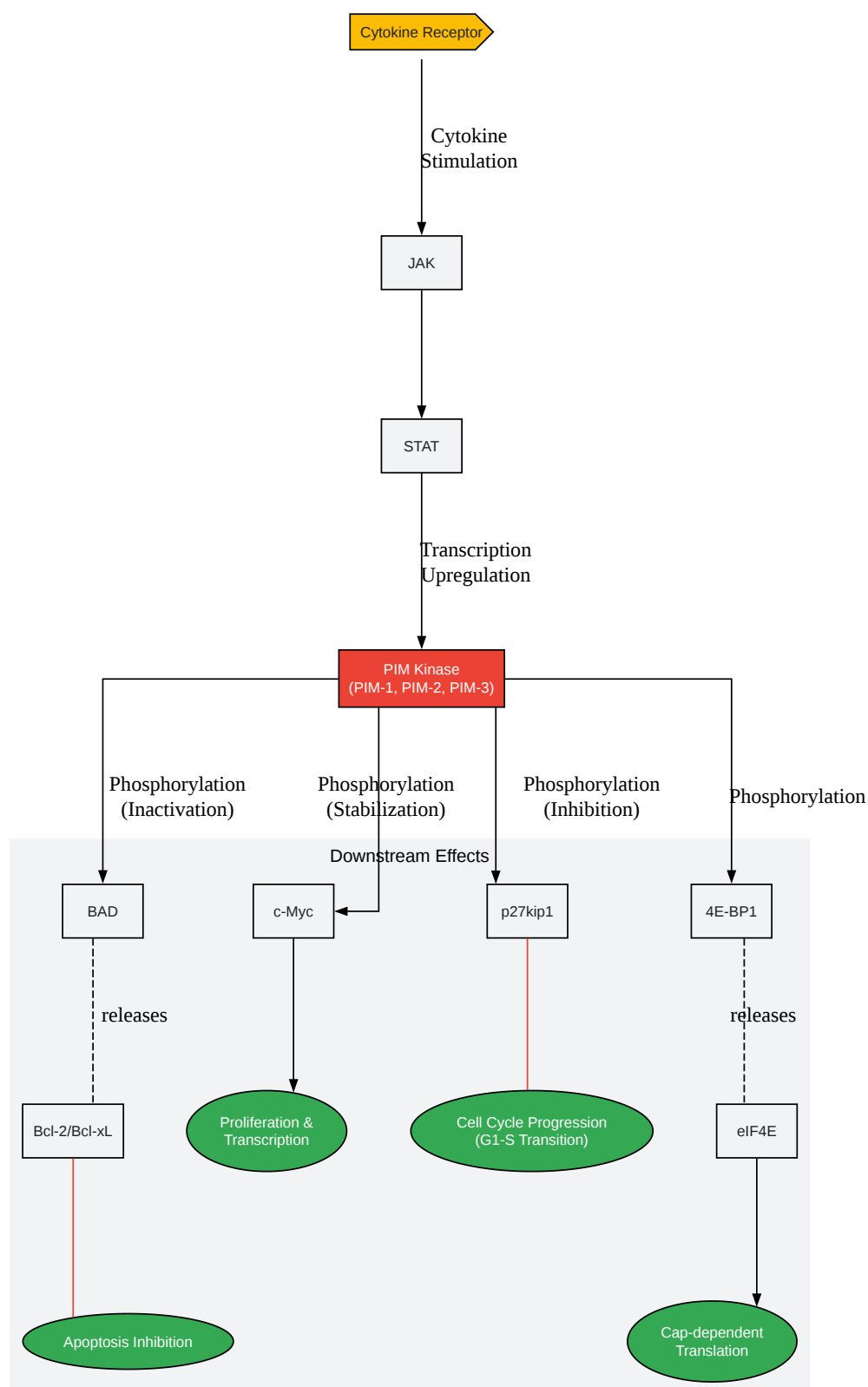
Introduction to PIM Kinases

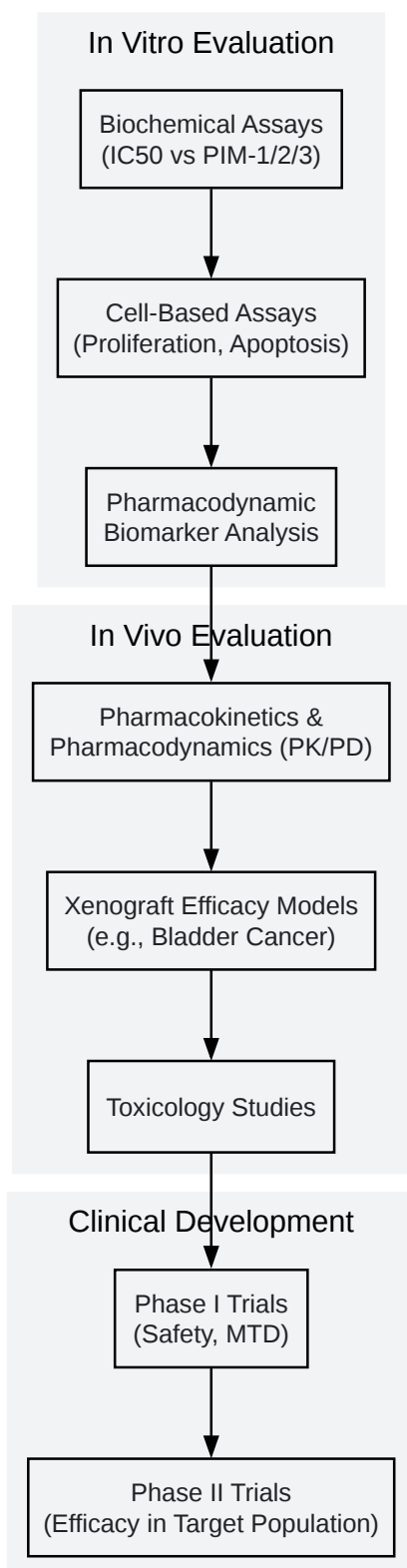
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell cycle progression, apoptosis, and cellular metabolism.[1][2] Unlike many other kinases, PIM kinases are constitutively active upon expression and their activity is primarily regulated at the transcriptional and protein stability levels.[3] Their expression is induced by a variety of cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][4]

Overexpression of PIM kinases is a common feature in a wide range of hematological malignancies and solid tumors, including prostate cancer, acute myeloid leukemia (AML), and multiple myeloma, often correlating with poor prognosis.[2][5][6] This makes the PIM kinase family an attractive target for cancer therapy.[7]

The PIM Kinase Signaling Pathway

PIM kinases phosphorylate a broad range of downstream substrates, leading to the promotion of cell survival and proliferation. Key signaling pathways influenced by PIM kinases are detailed below.





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Address: 3281 E Guasti Rd

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